molecular formula C14H19BN2O2 B6301218 4-Methyl-1H-indazole-5-boronic acid pinacol ester CAS No. 2121514-47-2

4-Methyl-1H-indazole-5-boronic acid pinacol ester

Cat. No. B6301218
CAS RN: 2121514-47-2
M. Wt: 258.13 g/mol
InChI Key: PFMNVEHZQWJBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-1H-indazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-47-2 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole . It is stored at a temperature of 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) .


Chemical Reactions Analysis

Pinacol boronic esters are involved in several reactions. For example, they are used in Suzuki–Miyaura coupling . They are also involved in the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 258.13 .

Scientific Research Applications

4-Methyl-1H-indazole-5-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific research fields. It has been found to be a useful reagent and catalyst in organic synthesis reactions, as it is able to facilitate the formation of C–C and C–N bonds. Additionally, this compound has been found to be a useful tool in the synthesis of biologically active compounds, such as small molecules, peptides, and DNA. Furthermore, this compound has been studied for its potential applications in gene therapy, as it is able to bind to DNA and act as a transcription factor.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. This process involves the removal of the boron moiety from the compound, which can be challenging due to the increased stability of boronic esters .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can pose challenges in terms of bioavailability . The rate of hydrolysis of some boronic esters is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The compound’s involvement in various chemical transformations suggests it plays a significant role in the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment .

Advantages and Limitations for Lab Experiments

The use of 4-Methyl-1H-indazole-5-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is also easy to synthesize. Additionally, this compound is a versatile compound, as it can be used as a reagent, catalyst, and inhibitor or activator of enzyme activity. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, and it is also prone to hydrolysis. Additionally, this compound is a relatively large molecule, which can make it difficult to work with in small-scale experiments.

Future Directions

There are a number of potential future directions for 4-Methyl-1H-indazole-5-boronic acid pinacol ester research. One potential direction is to further study the biochemical and physiological effects of this compound on various biological systems, such as cells and proteins. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in gene therapy and drug discovery. Finally, further research could also be conducted on the synthesis of this compound, as well as the development of new methods for its synthesis.

Synthesis Methods

The synthesis of 4-Methyl-1H-indazole-5-boronic acid pinacol ester involves a multi-step process. The first step involves the reaction of 4-methylindazole and boronic acid in the presence of a base, such as pyridine. This reaction produces a diboronic acid intermediate, which is then reacted with a pinacol ester, such as ethyl pinacol ester, in the presence of a catalyst, such as palladium. This reaction produces the desired this compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNVEHZQWJBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.